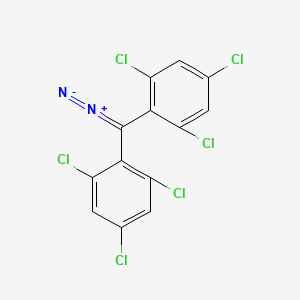
1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trichlorophenyl)diazomethane: is an organic compound with the molecular formula C13H4Cl6N2. It is known for its unique structure, which includes two trichlorophenyl groups attached to a diazomethane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl)diazomethane typically involves the reaction of 2,4,6-trichlorophenylmagnesium bromide with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H2Cl3MgBr+CH2N2→(C6H2Cl3)2CHN2+2MgBr
Industrial Production Methods: While the laboratory synthesis of bis(2,4,6-trichlorophenyl)diazomethane is well-documented, industrial production methods are less common due to the specialized nature of the compound. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate safety and efficiency measures .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,4,6-trichlorophenyl)diazomethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrocarbons and amines.
Substitution: The diazomethane moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while reduction can produce trichlorophenyl amines .
Aplicaciones Científicas De Investigación
Bis(2,4,6-trichlorophenyl)diazomethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and other reactive intermediates.
Biology: The compound’s reactivity makes it useful in studying biological processes involving reactive species.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of bis(2,4,6-trichlorophenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including insertion, addition, and abstraction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Bis(2,4,6-trichlorophenyl)oxalate: Known for its use in chemiluminescence reactions.
Bis(2,4,5-trichlorophenyl)oxalate: Another compound used in chemiluminescence with slightly different properties.
Bis(2-acetylphenyl)oxalate: A non-halogenated alternative used in similar applications.
Uniqueness: Bis(2,4,6-trichlorophenyl)diazomethane is unique due to its diazomethane moiety, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for generating reactive intermediates and studying their behavior .
Propiedades
Número CAS |
91693-00-4 |
|---|---|
Fórmula molecular |
C13H4Cl6N2 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-[diazo-(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Cl6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
Clave InChI |
IRAWIBQJQRAXCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(=[N+]=[N-])C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


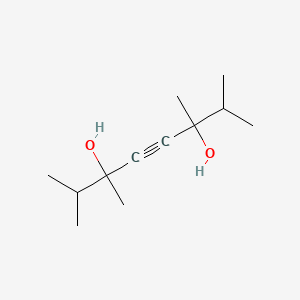
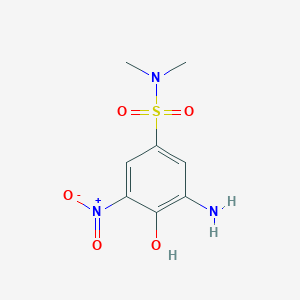
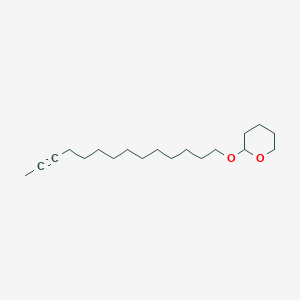

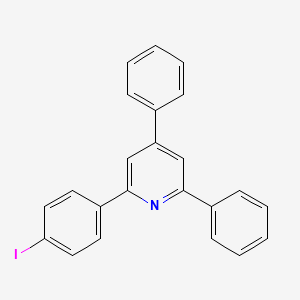

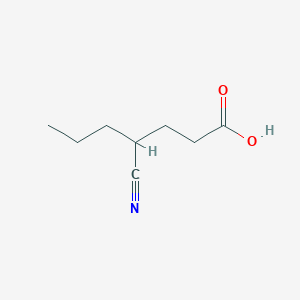
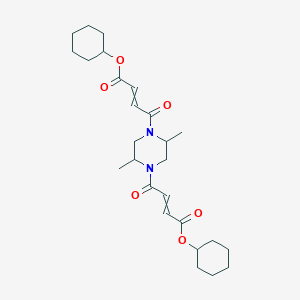

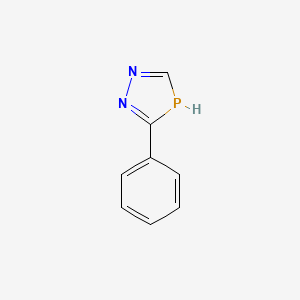
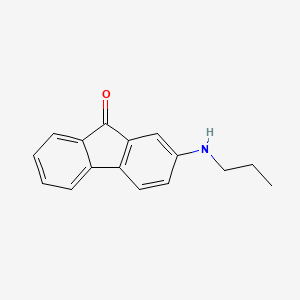


![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
